4-(2-N,N-Dimethylsulfamoylphenyl)phenol

Description

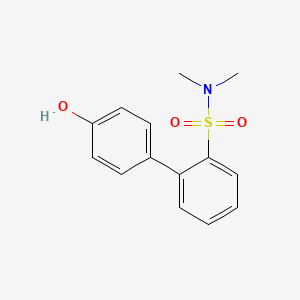

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-6-4-3-5-13(14)11-7-9-12(16)10-8-11/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCQNHCPAXPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)phenol typically involves the sulfonation of a phenol derivative. One common method is the reaction of 4-aminophenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-N,N-Dimethylsulfamoylphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Chemistry

4-(2-N,N-Dimethylsulfamoylphenyl)phenol serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various chemical reactions:

- Reactions :

- Oxidation : Can yield quinones and related compounds.

- Reduction : Can produce amines and related derivatives.

- Substitution : Capable of forming halogenated or nitrated phenol derivatives.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or modulator. Its biological activities include:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis through caspase activation pathways.

Medicine

In medicinal chemistry, this compound is explored for various therapeutic applications:

- Anti-inflammatory Effects : Potential to reduce inflammation, which could be beneficial in treating conditions like arthritis.

- Drug Development : Its unique structure allows for modifications that could enhance its efficacy as a therapeutic agent.

Industry

The compound is also utilized in industrial applications, particularly in the production of specialty chemicals:

- Dyes and Pigments : Used in synthesizing colorants due to its reactive functional groups.

- Chemical Processes : Acts as an intermediate in various chemical manufacturing processes.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of this compound on several cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Apoptosis induction via caspases |

| Lung Cancer | 15 | Apoptosis induction via caspases |

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 µM |

| S. aureus | 10 µM |

| P. aeruginosa | 8 µM |

Mechanism of Action

The mechanism by which 4-(2-N,N-Dimethylsulfamoylphenyl)phenol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can also interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Substituted Phenolic Derivatives

- 4-Nitrophenol (CAS: 100-02-7): A simple phenol derivative with a nitro group at the para position. Unlike 4-(2-N,N-dimethylsulfamoylphenyl)phenol, it lacks the sulfamoyl group, resulting in higher acidity (pKa ~7.1) and lower solubility in non-polar solvents. It is widely used as a disinfectant but exhibits higher toxicity .

- 2-Methyl-4,6-dinitrophenol (CAS: 534-52-1): Contains nitro and methyl groups, enhancing its antimicrobial potency. However, its electron-withdrawing substituents reduce stability under basic conditions compared to sulfamoyl-containing phenols .

Sulfonamide Derivatives

- N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS: 27790257933-82-7): Features a chloroacetyl group adjacent to the sulfonamide. The chloro substituent increases electrophilicity, making it more reactive in nucleophilic substitution reactions than this compound .

- N-(2,4-Dimethylphenyl)-2,4-dimethyl-benzenesulfonamide (CAS: Not listed): Contains branched alkyl groups on both aromatic rings, improving lipid solubility but reducing hydrogen-bonding capacity. This structural difference may limit its utility in aqueous-phase reactions compared to the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | LogP | Key Substituents |

|---|---|---|---|---|

| This compound | 323.39 | High (DMSO, MeOH) | 2.8 | Phenol, dimethylsulfamoyl |

| 4-Nitrophenol | 139.11 | Moderate (H₂O, EtOH) | 1.9 | Phenol, nitro |

| N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | 318.76 | Low (CHCl₃, EtOAc) | 3.2 | Chloroacetyl, methanesulfonamide |

| N-(2,4-Dimethylphenyl)-2,4-dimethyl-benzenesulfonamide | 349.46 | High (THF, Acetone) | 4.1 | Dimethylphenyl, methylsulfonamide |

Notes:

- The dimethylsulfamoyl group in this compound enhances solubility in polar aprotic solvents compared to nitro- or alkyl-substituted analogues.

- Higher LogP values in branched sulfonamides (e.g., 4.1 for N-(2,4-dimethylphenyl)-2,4-dimethyl-benzenesulfonamide) suggest increased lipophilicity, which may affect membrane permeability in biological systems .

Biological Activity

4-(2-N,N-Dimethylsulfamoylphenyl)phenol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a phenolic group and a dimethylsulfamoyl substituent. This unique structure may contribute to its biological properties, particularly in interactions with biological molecules.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Research indicates that it may exhibit antimicrobial, anti-inflammatory, and potential anticancer properties. The sulfamoyl group is known for its role in inhibiting certain enzymes, which may play a crucial role in its biological effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against both gram-positive and gram-negative bacteria, demonstrating effective inhibition at low concentrations.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture studies, suggesting a potential mechanism for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity | Effect | Concentration Tested | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 10-100 µg/mL | |

| Anti-inflammatory | Reduction of cytokine levels | 5-50 µg/mL | |

| Anticancer | Induction of apoptosis | 1-10 µM |

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains revealed promising results, with significant growth inhibition observed compared to control groups.

- Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in decreased inflammatory markers, suggesting its potential therapeutic application in inflammatory diseases.

- Cancer Cell Line Study : A series of experiments on different cancer cell lines demonstrated that this compound could effectively induce apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structural integrity of 4-(2-N,N-Dimethylsulfamoylphenyl)phenol?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying aromatic proton environments and sulfamoyl group integration. Infrared (IR) spectroscopy identifies functional groups like phenolic -OH (~3300 cm⁻¹) and sulfonamide S=O stretching (~1350-1150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity, combine HPLC with UV-Vis detection, referencing retention times against standards .

Q. How can researchers differentiate between competing byproducts during the synthesis of phenolic sulfonamide derivatives?

- Answer : Monitor reaction progress using thin-layer chromatography (TLC) with dual solvent systems (e.g., hexane/ethyl acetate gradients). For ambiguous cases, employ gas chromatography-mass spectrometry (GC-MS) for volatile byproducts or preparative HPLC to isolate and characterize non-volatile impurities. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What experimental parameters influence the stability of this compound in aqueous solutions?

- Answer : Stability is pH-dependent due to the phenolic -OH group. Conduct accelerated degradation studies at varying pH (2–10) and temperatures (25–60°C). Use UV-Vis spectroscopy to track absorbance changes at λmax (~270 nm for phenolic systems). Antioxidants (e.g., BHT) may mitigate oxidation, while chelating agents (e.g., EDTA) reduce metal-catalyzed decomposition .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents (e.g., DMSO). Compare results with experimental UV-Vis and cyclic voltammetry data .

Q. How can researchers optimize the reaction conditions for introducing the dimethylsulfamoyl group into phenolic derivatives while minimizing side reactions?

- Answer : Use a two-step approach: (1) Protect the phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups to prevent sulfonation at undesired positions. (2) React with dimethylsulfamoyl chloride in anhydrous DMF at 0–5°C, using pyridine as a base. Monitor via <sup>19</sup>F NMR if fluorinated intermediates are involved. Post-synthesis, deprotect with tetrabutylammonium fluoride (TBAF) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-containing phenolic compounds?

- Answer : Standardize assay protocols (e.g., fixed cell lines, consistent incubation times). Perform dose-response curves (IC50/EC50) across multiple replicates. Use knockout models (e.g., CRISPR-edited enzymes) to isolate target interactions. Cross-validate with isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. How does the sulfamoyl substituent alter the crystallization behavior of this compound compared to unsubstituted phenols?

- Answer : The sulfamoyl group introduces hydrogen-bonding motifs (N-H···O and S=O···H-O), favoring monoclinic or orthorhombic crystal systems. Use single-crystal X-ray diffraction (SXRD) with SHELXL refinement to resolve packing motifs. Compare melting points (DSC) and solubility (van’t Hoff analysis) with methyl or nitro analogues .

Methodological Considerations

- Data Contradiction Analysis : For conflicting reactivity or spectral data, replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use principal component analysis (PCA) to identify outlier variables .

- Reaction Design : Prioritize green chemistry principles—replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., Bi(III) for Friedel-Crafts) improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.